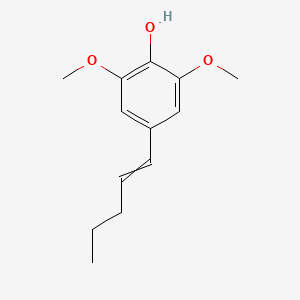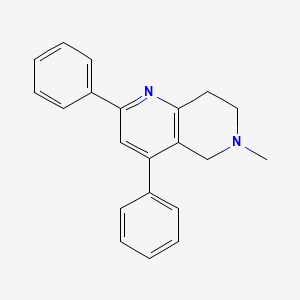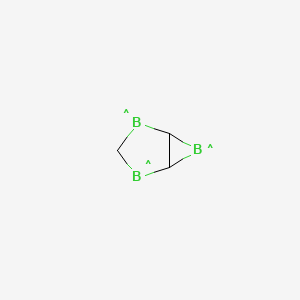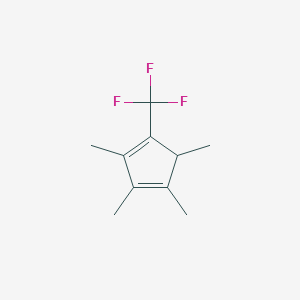![molecular formula C12H21NO2 B12548204 Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]- CAS No. 669065-92-3](/img/structure/B12548204.png)
Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]- is an organic compound with the molecular formula C12H21NO2 It is a derivative of morpholine, a heterocyclic amine, and features a cyclohexene ring attached to the morpholine structure via an ethoxy linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]- typically involves the reaction of morpholine with 1-cyclohexen-1-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Common solvents include toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and process optimization techniques ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Cyclohexane derivatives
Substitution: N-alkyl or N-acyl morpholine derivatives
科学的研究の応用
Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
作用機序
The mechanism of action of Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethoxy linkage and cyclohexene ring contribute to its binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic pathways, depending on the biological context.
類似化合物との比較
Similar Compounds
- Morpholine, 4-(1-cyclohexen-1-yl)-
- N-Morpholino-1-cyclohexene
- 1-Morpholin-1-ylcyclohexene
Uniqueness
Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]- is unique due to its ethoxy linkage, which imparts distinct chemical properties compared to other morpholine derivatives
特性
CAS番号 |
669065-92-3 |
|---|---|
分子式 |
C12H21NO2 |
分子量 |
211.30 g/mol |
IUPAC名 |
4-[2-(cyclohexen-1-yloxy)ethyl]morpholine |
InChI |
InChI=1S/C12H21NO2/c1-2-4-12(5-3-1)15-11-8-13-6-9-14-10-7-13/h4H,1-3,5-11H2 |
InChIキー |
NRBKHUYPQUTZAA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=CC1)OCCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


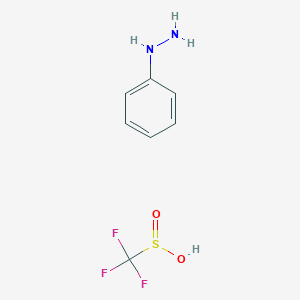
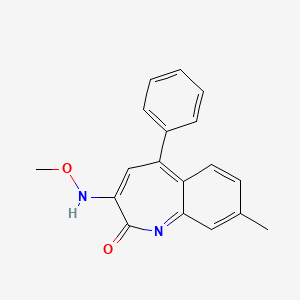
![Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-](/img/structure/B12548152.png)
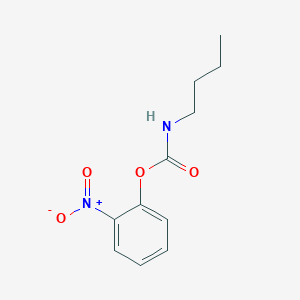
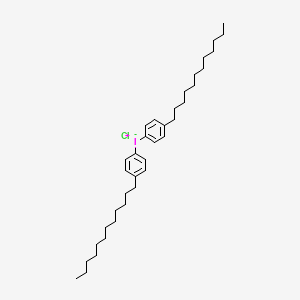
![(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone](/img/structure/B12548162.png)
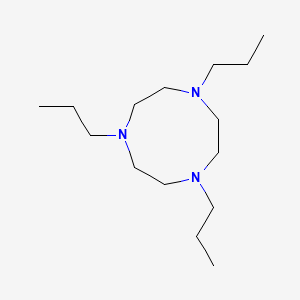

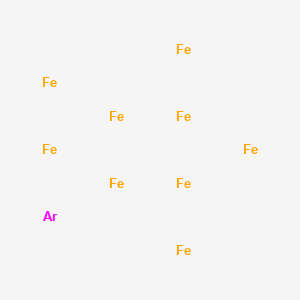
![3-(Benzenesulfonyl)-5-[2-(4-methylphenyl)hydrazinylidene]-1-phenyl-1,5-dihydro-4H-pyrazol-4-one](/img/structure/B12548176.png)
